molecular formula C22H22Br3N3O3 B1246964 Maedamine B

Maedamine B

Cat. No.: B1246964
M. Wt: 616.1 g/mol
InChI Key: NDGJXFQQCGZNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maedamine B is a natural product found in Suberea with data available.

Properties

Molecular Formula

C22H22Br3N3O3

Molecular Weight

616.1 g/mol

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methyl]-5-[3,5-dibromo-4-[3-(methylamino)propoxy]phenyl]-1H-pyrazin-2-one

InChI

InChI=1S/C22H22Br3N3O3/c1-26-6-3-7-31-21-16(24)10-14(11-17(21)25)19-12-27-22(29)18(28-19)9-13-4-5-20(30-2)15(23)8-13/h4-5,8,10-12,26H,3,6-7,9H2,1-2H3,(H,27,29)

InChI Key

NDGJXFQQCGZNIA-UHFFFAOYSA-N

Canonical SMILES

CNCCCOC1=C(C=C(C=C1Br)C2=CNC(=O)C(=N2)CC3=CC(=C(C=C3)OC)Br)Br

Synonyms

ma'edamine B

Origin of Product

United States

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing and characterizing Maedamine B in a reproducible manner?

  • Methodological Answer :

  • Synthesis Protocols : Follow standardized procedures with explicit details on reagents (e.g., purity, suppliers, batch numbers) and reaction conditions (temperature, catalysts, solvents) to ensure reproducibility .
  • Characterization : Use orthogonal analytical techniques (e.g., NMR, HPLC-MS, X-ray crystallography) to confirm structural identity and purity. Include raw spectral data and calibration curves in supplementary materials .
  • Documentation : Adhere to journal guidelines (e.g., Advanced Journal of Chemistry) by separating primary data in the main text and extensive datasets in appendices .

Q. How can researchers ensure ethical and safety compliance during this compound laboratory investigations?

  • Methodological Answer :

  • Safety Protocols : Reference safety data sheets (SDS) for handling hazardous intermediates, including toxicity profiles, storage conditions, and disposal methods .
  • Ethical Review : For studies involving biological assays, submit protocols to institutional review boards (IRBs) to address risks like cytotoxicity or environmental impact .

Q. What strategies are recommended for conducting a rigorous literature review on this compound?

  • Methodological Answer :

  • Source Selection : Prioritize primary literature (e.g., peer-reviewed articles, patents) over secondary summaries. Use databases like PubMed or SciFinder with Boolean operators to filter studies by synthesis routes or bioactivity .
  • Citation Practices : Avoid over-reliance on review articles; trace claims back to original data. Use reference managers (e.g., EndNote) to organize sources and ensure consistent formatting .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer :

  • Data Validation : Replicate experiments under identical conditions (e.g., cell lines, assay protocols) to isolate variables. Compare raw datasets for methodological disparities (e.g., dosage ranges, control groups) .
  • Statistical Analysis : Apply false discovery rate (FDR) correction to adjust for multiple hypothesis testing, reducing Type I errors in high-throughput screens .
  • Contextual Analysis : Evaluate whether discrepancies arise from principal contradictions (e.g., impurity profiles, solvent effects) versus secondary factors (e.g., measurement techniques) .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships in complex assays?

  • Methodological Answer :

  • Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values. Report confidence intervals and goodness-of-fit metrics (e.g., R²) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to disentangle synergistic effects in combinatorial studies .
  • Power Calculations : Predefine sample sizes using pilot data to ensure statistical power >80%, minimizing Type II errors .

Q. How can researchers enhance data transparency and reproducibility in this compound studies?

  • Methodological Answer :

  • Supplementary Materials : Deposit raw data (e.g., chromatograms, kinetic curves) in open-access repositories (e.g., Zenodo) with unique DOIs. Include step-by-step protocols for critical steps (e.g., column chromatography gradients) .
  • Code Sharing : For computational studies, publish scripts (e.g., Python, R) used for molecular docking or QSAR modeling on platforms like GitHub .

Q. What frameworks support the design of original this compound derivatives with improved pharmacological properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify functional groups and use in silico tools (e.g., molecular dynamics) to predict binding affinities .
  • Iterative Optimization : Employ design-of-experiments (DoE) approaches to explore reaction parameter spaces efficiently, reducing trial-and-error cycles .

Tables for Key Methodological Comparisons

Table 1 : Statistical Methods for Addressing Data Contradictions

MethodUse CaseEvidence Reference
False Discovery Rate (FDR)High-throughput screening data
Principal Component Analysis (PCA)Multivariate bioactivity datasets
Replication StudiesValidating conflicting results

Table 2 : Essential Documentation for Reproducibility

ComponentDetails RequiredEvidence Reference
Synthetic ProtocolsReagent purity, reaction times
Analytical DataNMR shifts, HPLC retention times
Statistical ParametersSample size calculations, p-values

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maedamine B
Reactant of Route 2
Maedamine B

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